molecular formula C5H3F3N2O B2897972 5-(Trifluoromethyl)pyrazin-2-OL CAS No. 134510-03-5

5-(Trifluoromethyl)pyrazin-2-OL

Cat. No.: B2897972
CAS No.: 134510-03-5
M. Wt: 164.087
InChI Key: FZBNWYMJWPBFAS-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyrazin-2-OL: is a heterocyclic compound with the molecular formula C5H3F3N2O and a molecular weight of 164.09 g/mol . It features a pyrazine ring substituted with a trifluoromethyl group at the 5-position and a hydroxyl group at the 2-position. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)pyrazin-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-(Trifluoromethyl)pyrazin-2-OL is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its trifluoromethyl group can act as a probe in various biochemical assays .

Medicine: Its unique chemical properties make it a candidate for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)pyrazin-2-OL involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target proteins, further influencing their function .

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyrazine
  • 5-(Trifluoromethyl)pyridine
  • 5-(Trifluoromethyl)pyrazole

Comparison: 5-(Trifluoromethyl)pyrazin-2-OL is unique due to the presence of both a trifluoromethyl group and a hydroxyl group on the pyrazine ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds that lack one of these functional groups .

Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-10-4(11)2-9-3/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBNWYMJWPBFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=O)N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134510-03-5
Record name 5-(trifluoromethyl)pyrazin-2-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Concentrated sulfuric acid (2.38 mL) was stirred in an ice bath. Sodium nitrite (199 mg) was added in one portion, and the mixture was stirred for 5 minutes and allowed to warm to room temperature over 5 minutes. It was then heated to 40° C. for 10 minutes and then cooled 0° C. A solution of 5-(trifluoromethyl)-pyrazin-2-amine (313 mg) in 3.4 mL concentrated sulfuric acid was added drop-wise over 5 minutes. The reaction was allowed to stir in the ice bath for 10 minutes, then at room temperature for 10 minutes, then at 40° C. for 20 minutes. The reaction was then pipetted into stirring ice water. The aqueous layer was extracted twice with ethyl acetate, which was then washed with water and brine and dried over MgSO4. Purification by flash column chromatography (40 g, 0-100% ethyl acetate in heptanes) gave 0.239 g of Intermediate (1 h) as a white solid. MS 163.1 (M−1, APCI-).
Quantity
199 mg
Type
reactant
Reaction Step One
Quantity
313 mg
Type
reactant
Reaction Step Two
Quantity
3.4 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.38 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Sodium nitrite (0.21 g) was added in one batch to concentrated sulphuric acid (2.5 ml) at 2° C. The reaction mixture was then stirred, allowed to warm to room temperature and then heated to 40° C. for 10 minutes. The resulting solution was then cooled to 3° C. and a solution of 2-amino-5-trifluoromethylpyrazine (prepared by the method of Miesel, U.S. Pat. No. 4,293,552, 0.5 g) in concentrated sulphuric acid (3.5 ml) added dropwise. The reaction temperature was not allowed to rise above 5° C. during the addition. After stirring at 5° C. for 10 minutes, the reaction mixture was allowed to warm to room temperature and after 10 minutes heated to 40° C. for 10 minutes. The reaction mixture was then added to ice. Vigorous gas evolution was noted. The mixture was then extracted with ethyl acetate, the organic phase washed with brine, dried with sodium sulphate and evaporated under reduced pressure to give 5-trifluoromethylpyrazine-2-one as a yellow solid.
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
solvent
Reaction Step Three

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